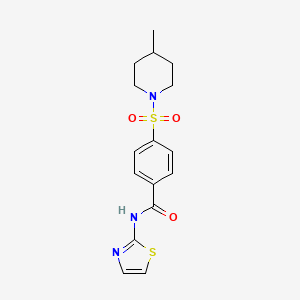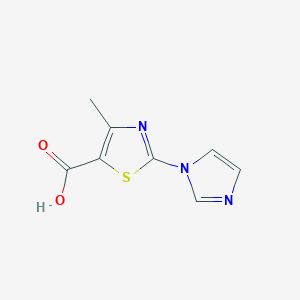
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Research
Analytical Methods for Determining Antioxidant Activity
Antioxidant research is crucial in various fields such as food engineering, medicine, and pharmacy due to the role of antioxidants in preventing oxidative stress-related diseases. A review by Munteanu and Apetrei (2021) discusses critical tests used to determine antioxidant activity, including Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP). These methods are based on spectrophotometry, assessing the capacity of compounds to scavenge free radicals or reduce metal ions, which is indicative of antioxidant potential. This area of research is relevant for exploring the antioxidant capacity of various compounds, including potentially "(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea" (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
Redox Mediators in the Treatment of Organic Pollutants
The remediation of wastewater contaminated with organic pollutants is a significant environmental challenge. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading recalcitrant compounds. This method enhances the efficiency of degradation, making it a valuable strategy for treating pollutants in industrial effluents. Such research could provide insights into novel applications for a wide range of compounds, including quinazoline derivatives, in environmental remediation (Husain & Husain, 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 3-(4-methoxybenzyl)anthranilic acid, which is then cyclized with acetic anhydride to form 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. The resulting acid is then converted to its corresponding acid chloride, which is reacted with (E)-3-phenylprop-2-en-1-amine to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "thionyl chloride", "(E)-3-phenylprop-2-en-1-amine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable condensing agent to form 3-(4-methoxybenzyl)anthranilic acid", "Cyclization of 3-(4-methoxybenzyl)anthranilic acid with acetic anhydride to form 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid", "Conversion of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid to its corresponding acid chloride using thionyl chloride", "Reaction of the acid chloride with (E)-3-phenylprop-2-en-1-amine to form (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea" ] } | |
CAS-Nummer |
941941-50-0 |
Produktname |
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.438 |
IUPAC-Name |
1-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-13-11-16(12-14-18)15-27-21(19-9-5-6-10-20(19)25-23(27)29)26-22(28)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI-Schlüssel |
ZOYKFBTXHVMHRN-YYADALCUSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)

![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)
![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)



![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)